H-beta,beta-Dimethyl-L-cys(pmebzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

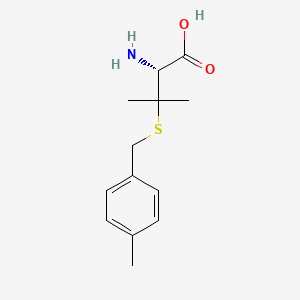

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a beta,beta-dimethyl group and a p-methylbenzyl group attached to the cysteine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-beta,beta-Dimethyl-L-cys(pmebzl)-OH typically involves the following steps:

Protection of Functional Groups: Protecting the amino and carboxyl groups of cysteine to prevent unwanted reactions.

Introduction of Beta,Beta-Dimethyl Group: Using reagents such as methyl iodide in the presence of a base to introduce the dimethyl group.

Attachment of P-Methylbenzyl Group: Employing a coupling reaction with p-methylbenzyl chloride under basic conditions.

Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH can undergo various chemical reactions, including:

Oxidation: Oxidation of the thiol group to form disulfides.

Reduction: Reduction of disulfides back to thiols.

Substitution: Nucleophilic substitution reactions at the beta,beta-dimethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Disulfide derivatives.

Reduction: Free thiol form.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of H-beta,beta-Dimethyl-L-cys(pmebzl)-OH involves its interaction with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The beta,beta-dimethyl and p-methylbenzyl groups may influence the compound’s hydrophobicity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Cysteine: A naturally occurring amino acid with a thiol group.

N-Acetylcysteine: A derivative of cysteine with an acetyl group.

S-Methylcysteine: A cysteine derivative with a methyl group attached to the sulfur atom.

Uniqueness

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH is unique due to the presence of both beta,beta-dimethyl and p-methylbenzyl groups, which may confer distinct chemical and biological properties compared to other cysteine derivatives.

Biologische Aktivität

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH is a synthetic amino acid derivative that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a beta,beta-dimethyl group and a p-methylbenzyl group attached to the cysteine backbone. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 241.307 g/mol. The compound's structure allows for significant interactions with biological molecules, particularly proteins.

The biological activity of this compound primarily arises from its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction is crucial for stabilizing protein structures and influencing their functions. Additionally, the beta,beta-dimethyl and p-methylbenzyl groups enhance the compound's hydrophobicity, potentially affecting its binding affinity to various molecular targets .

1. Protein Structure Studies

This compound has been utilized as a building block in peptide synthesis, particularly in the study of protein folding and stability. Its incorporation into peptides allows researchers to investigate how modifications at the cysteine position can alter protein conformation and dynamics.

2. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the thiol group's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

3. Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in areas such as neurodegenerative diseases where oxidative damage plays a significant role. Its ability to modulate protein interactions could also be beneficial in drug design.

Case Studies

Case Study 1: Protein Folding and Stability

- Objective : To assess the impact of this compound on protein stability.

- Method : Peptides containing this compound were synthesized and analyzed for thermal stability using circular dichroism spectroscopy.

- Results : The incorporation of this compound improved thermal stability compared to control peptides lacking this modification.

Case Study 2: Antioxidant Efficacy

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : The compound was tested against various free radicals in vitro.

- Results : Significant scavenging activity was observed, indicating its potential use as an antioxidant agent in therapeutic formulations.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃S |

| Molecular Weight | 241.307 g/mol |

| Melting Point | Not Available |

| Boiling Point | 417.6 ± 45.0 °C |

| Density | 1.3 ± 0.1 g/cm³ |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGXZBVIVDNKTB-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.